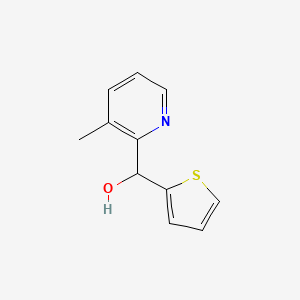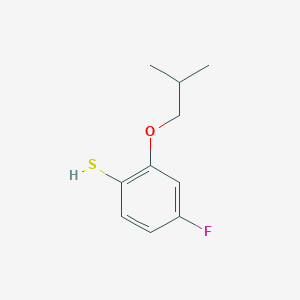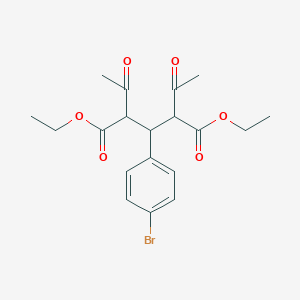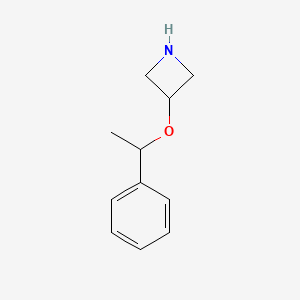
3-(1-Phenylethoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylethoxy)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the use of microwave irradiation for cyclocondensation reactions between alkyl dihalides and primary amines in an alkaline aqueous medium . Additionally, direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate has been reported .
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves large-scale cycloaddition reactions and ring-opening polymerizations. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Phenylethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or other derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the azetidine ring opens to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols, under basic or acidic conditions, facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted azetidines, amines, and other nitrogen-containing heterocycles .
Scientific Research Applications
3-(1-Phenylethoxy)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Phenylethoxy)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ring strain and nitrogen atom facilitate its binding to these targets, leading to various biological effects. For example, it can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Uniqueness: 3-(1-Phenylethoxy)azetidine stands out due to its balanced ring strain, which provides a unique combination of stability and reactivity. This makes it particularly useful in applications requiring precise control over chemical reactions and biological interactions .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(1-phenylethoxy)azetidine |
InChI |
InChI=1S/C11H15NO/c1-9(13-11-7-12-8-11)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 |
InChI Key |
WOKPAFNDZHFZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


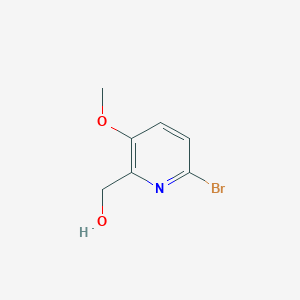

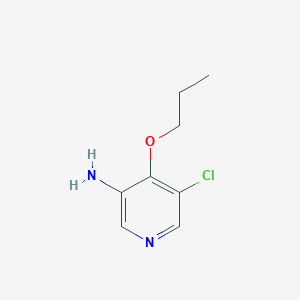
![3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13083490.png)
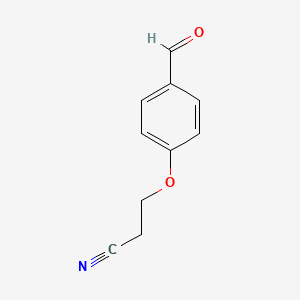




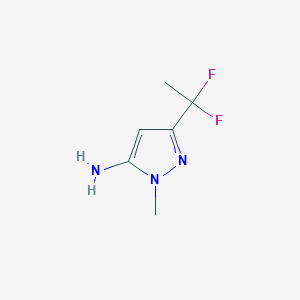
![{3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B13083541.png)
